N-Nitrosodibutylamine

Catalog No.
S583453
CAS No.
924-16-3
M.F
C8H18N2O
M. Wt
158.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-Nitrosodibutylamine

CAS Number

924-16-3

Product Name

N-Nitrosodibutylamine

IUPAC Name

N,N-dibutylnitrous amide

Molecular Formula

C8H18N2O

Molecular Weight

158.24 g/mol

InChI

InChI=1S/C8H18N2O/c1-3-5-7-10(9-11)8-6-4-2/h3-8H2,1-2H3

InChI Key

YGJHZCLPZAZIHH-UHFFFAOYSA-N

SMILES

CCCCN(CCCC)N=O

Solubility

In water, 1.27X10+3 mg/L at 24 °C
Sol in water 0.12%, org solvents and vegetable oils

Synonyms

dibutylnitrosamine, N,N-dibutylnitrosamine, N-nitrosodi-n-butylamine, N-nitrosodibutylamine, nitrosodibutylamine

Canonical SMILES

CCCCN(CCCC)N=O

Analytical Chemistry:

NDBA serves as a pharmaceutical secondary standard . This means it is a highly purified reference material used in laboratories to calibrate instruments and validate analytical methods for the detection and quantification of NDBA in various samples, primarily water.

Environmental Monitoring:

NDBA is a nitrosamine, a class of compounds classified as probable human carcinogens by the International Agency for Research on Cancer (IARC) . Due to its potential health risks, NDBA is monitored in environmental samples, including drinking water and wastewater. Analytical methods utilizing NDBA standards are crucial for assessing environmental exposure and ensuring water safety .

Toxicology Research:

NDBA has been used in in vitro and in vivo studies to investigate the mechanisms of nitrosamine-induced carcinogenicity . These studies aim to understand how NDBA interacts with cells and DNA, ultimately leading to cancer development.

N-Nitrosodibutylamine is a chemical compound classified as a nitrosamine, with the molecular formula C₈H₁₈N₂O and a molecular weight of 158.24 g/mol. It appears as a pale yellow, oily liquid and is known for its carcinogenic properties. The compound is produced through the reaction of dibutylamine with nitrous acid, typically in acidic environments. N-Nitrosodibutylamine is recognized for its potential presence as a pollutant in water systems and various industrial applications, particularly in chemical manufacturing and research contexts .

NDBA is a potent carcinogen, meaning it can cause cancer. The exact mechanism is not fully understood, but it is believed to involve metabolic activation. Inside the body, enzymes can convert NDBA into reactive intermediates that damage DNA, leading to mutations and potentially cancer [].

NDBA is a highly hazardous compound due to its strong carcinogenic properties. It is classified as a probable human carcinogen by the International Agency for Research on Cancer (IARC).

  • Toxicity: Exposure to NDBA can cause cancer, liver damage, and respiratory problems [].
  • Flammability: NDBA is combustible [].
  • Reactivity: NDBA can decompose at high temperatures, releasing harmful gases [].
Typical of nitrosamines. These include:

  • Electrophilic Reactions: The nitroso group in N-Nitrosodibutylamine can react with various electrophiles, leading to the formation of O-substituted hydroxydiazenium salts .
  • Decomposition: Upon heating, N-Nitrosodibutylamine decomposes to emit toxic nitrogen oxides (NOx), which are harmful pollutants .
  • Reactivity with Organolithium and Grignard Reagents: The compound can be attacked by nucleophiles at the nitroso nitrogen, forming unstable intermediates that may further react to yield hydrazones or azomethine imines .

N-Nitrosodibutylamine is classified as a confirmed carcinogen, with substantial evidence indicating its tumorigenic effects in experimental animals. Its biological activity includes:

  • Carcinogenicity: N-Nitrosodibutylamine is associated with significant carcinogenic potential, prompting concerns about exposure in various industrial settings .
  • Induction of Apoptosis: Studies have shown that N-Nitrosodibutylamine induces apoptosis and the production of reactive oxygen species in HL-60 leukemia cells, indicating its potential impact on cellular health and integrity .

The synthesis of N-Nitrosodibutylamine primarily involves the nitrosation of dibutylamine using nitrous acid. This reaction typically occurs under acidic conditions:

  • Nitrous Acid Generation: Nitrous acid can be generated in situ from sodium nitrite and a strong acid.
  • Reaction with Dibutylamine:
    Dibutylamine+Nitrous AcidN Nitrosodibutylamine+Water\text{Dibutylamine}+\text{Nitrous Acid}\rightarrow \text{N Nitrosodibutylamine}+\text{Water}

This process may be facilitated by the presence of catalysts such as clay or humic acid to enhance yield and selectivity .

N-Nitrosodibutylamine has limited but notable applications:

  • Research Chemical: It is primarily utilized in laboratory settings for research purposes related to carcinogenic studies and organic synthesis.
  • Intermediate in Synthesis: It serves as an intermediate for synthesizing other compounds, such as di-n-butylhydrazine .

Research on N-Nitrosodibutylamine has focused on its interactions with various biological systems and chemicals:

  • Mutagenicity Studies: Investigations have demonstrated that N-Nitrosodibutylamine can be metabolically activated to form alkylating agents that modify DNA bases, leading to mutations .
  • Reactivity with Biological Molecules: The compound's ability to interact with nucleophiles suggests potential implications for its biological activity and toxicity.

Several compounds share structural characteristics with N-Nitrosodibutylamine, particularly within the category of nitrosamines. Here are some similar compounds:

Compound NameCAS NumberMolecular FormulaPhysical StateCarcinogenicity Category
N-Nitrosodiethylamine55-18-5C₄H₁₀N₂OYellow liquidIARC Group 2A
N-Nitrosodimethylamine62-75-9C₂H₆N₂OYellow liquidIARC Group 2A
N-Nitrosonornicotine16543-55-8C₉H₁₁N₃OLight yellow solidIARC Group 2A

Uniqueness of N-Nitrosodibutylamine

N-Nitrosodibutylamine is unique due to its specific alkyl chain length (dibutyl) compared to other nitrosamines, which often have shorter or longer alkyl groups. Its distinct structure influences its reactivity and biological activity, particularly regarding its carcinogenic potential. While many nitrosamines exhibit similar toxicological profiles, the specific interactions and metabolic pathways associated with N-Nitrosodibutylamine may differ due to its unique molecular characteristics .

Physical Description

N-nitrosodi-n-butylamine is a pale yellow liquid.
Yellow liquid; [HSDB]
Pale yellow liquid.

Color/Form

Pale yellow liquid
Yellow oil

XLogP3

2.6

Hydrogen Bond Acceptor Count

3

Exact Mass

158.141913202 g/mol

Monoisotopic Mass

158.141913202 g/mol

Boiling Point

235 °C
BP: 105 °C at 8 mm Hg
BP: 116 °C at 14 mm Hg
116 °C at 14 mmHg

Heavy Atom Count

11

Vapor Density

0.9009

Density

0.9009 at 20 °C/4 °C

LogP

2.63 (LogP)
log Kow = 2.63

Decomposition

Hazardous decomposition products formed under fire conditions - Carbon oxides, nitrogen oxides (NOx).
When heated to decomposition it emits toxic fumes of /nitrogen oxide/.

UNII

8K8942WN31

GHS Hazard Statements

Aggregated GHS information provided by 48 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 48 companies. For more detailed information, please visit ECHA C&L website;
Of the 2 notification(s) provided by 47 of 48 companies with hazard statement code(s):;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H351 (93.62%): Suspected of causing cancer [Warning Carcinogenicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Use and Manufacturing

IDENTIFICATION: N,N-Dibutylnitrosoamine, known as DBNA, is a yellow oil. It is slightly soluble in water. USE: DBNA is primarily used as a research chemical, although it can form as a waste product at rubber manufacturing plants and factories that use metal working fluids. EXPOSURE: Workers that produce or use DBNA may breathe in mists or have direct skin contact. The general population may be exposed by consumption of food, inhalation of cigarette smoke and inhalation of urban air. If DBNA is released to the environment, it will be broken down in air by reaction with hydroxyl radicals. It is expected to be broken down in the air by sunlight. It will volatilize into air from moist soil and water surfaces. It is expected to move moderately through soil. It is not expected to be broken down by microorganisms. DBNA is not expected to build up in fish. RISK: Data on the potential for DBNA to produce toxic effects in humans were not available. Fetal death was observed in laboratory animals exposed to very high oral doses of DBNA during pregnancy that also caused some adult animals to die. No birth defects were observed in surviving pups. Data on the potential for DBNA to cause infertility in laboratory animals were not available. Tumors were induced in multiple organs in several species of laboratory animals following oral exposure to DBNA, including the forestomach, liver, esophagus, lung, tongue, soft palate, pharynx, trachea and bladder. The U.S. National Toxicology Program 14th Report on Carcinogens determined that DBNA is reasonably anticipated to be a human carcinogen based on sufficient evidence of carcinogenicity from studies in laboratory animals. The U.S. EPA IRIS program determined that DBNA is a probable human carcinogen based on increased incidences of several tumor types in laboratory animals exposed by various routes. The International Agency for Research on Cancer determined that DBNA is possibly carcinogenic to humans based on sufficient evidence of carcinogenicity in several laboratory animal species. (SRC)

MeSH Pharmacological Classification

Carcinogens

Vapor Pressure

0.04 [mmHg]
4.69X10-2 mm Hg at 25 °C /Extrapolated/

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Other CAS

924-16-3

Absorption Distribution and Excretion

Pregnant golden Syrian hamsters were injected with 20 uCi (4.8 mg/kg bw) of (14)C-nitrosodibutylamine (14)C-NDBA. The animals were killed after 20 min or 1 hr, and were used for whole-body autoradiography. For in vitro experiments, tissue slices from fetal (day 12 and 15 of gestation), infant (4, 10, or 20 days old) or adult (non-pregnant females) hamsters were incubated in a solution containing (14)C-NDBA (34 umol/mL; 0.12 uCi/mL) for 1 hr at 37 °C. The autoradiography showed uptake of radioactivity in the fetuses and a labeling of fetal nasal, tracheal, and bronchial mucosa exceeded the radioactivity that was present in most other fetal tissues. The metabolizing capacity of these tissues in the 15-day-old fetuses had a high capacity to form (14)C-carbon dioxide (14)CO2 and tissue-bound (14)C from the (14)C-labeled NDBA, while tissues in the 12-day-old fetuses, did not. In infant hamsters, the (14)CO2 and (14)C-tissue-binding in the respiratory tissues were in some instances higher than in the tissues of adult animals. The incubation of tissues of adult hamsters showed that the highest formation of (14)CO2 and tissue-bound (14)C was produced by the nasal olfactory mucosa.

Metabolism Metabolites

... After oral administration of NDBA; in guinea pigs, glucuronide of N-nitroso-n-butyl-n-(3-hydroxybutyl)amine and traces of N-nitroso-n-butyl-n-(2-hydroxy-3-carboxypropyl)amine were ... excreted.
The present investigations showed that assumed and established metabolites of dipropylnitrosamine and dibutylnitrosamine reach the Syrian hamster fetus after subcutaneous (s.c.) treatment of their mothers (at day 14 of gestation). The compounds [2-hydroxypropylpropylnitrosamine, HPPN; 2-oxopropylpropylnitrosamine, OPPN; methylpropylnitrosamine, MPN; N-nitrosobis(2-hydroxypropyl)amine, BHP; and 4-hydroxybutylbutylnitrosamine, HBBN] were still present in the examined tissue (maternal blood, placenta, fetus, amniotic fluid) 4--6 hr after s.c. injection. The overall incidence of transplacentally induced tumors was lower in the F1- than in the P-generation and comparatively longer latencies were also observed in the F1- generation. However, in some groups low incidences were found of tumors which did not occur in the mothers (i.e., nasal cavities: BHP, HBBN; trachea: HBBN; lungs: HPPN, BHP, HBBN; liver: OPN, MPN, BHP, HBBN). Compared to exposure at early gestation, the transplacental carcinogenic effect increased at day 14 of gestation. Neoplasms originating in other organs were not associated with a transplacental effect of the examined nitrosamines.
The effect of butylated hydroxyanisole (BHA) on P-450-dependent omega-hydroxylation of N,N-dibutylnitrosamine (NDBA) to N-butyl-N-(4-hydroxybutyl)nitrosamine (BBN), and the further oxidation of BBN to N-butyl-N-(3-carboxypropyl)nitrosamine (BCPN) by the alcohol/aldehyde dehydrogenase system was investigated using the post-mitochondrial supernatant of liver homogenates (S9) from acutely and chronically BHA pretreated animals or S9 fractions from untreated rats with BHA added. Acute oral BHA (50 and 250 mg.kg-1) did not change NDBA omega-oxidation, which was reduced by 35% only when the compound was administered 0.5% in the diet for 3 weeks. BCPN formation from BBN was unaffected by acute and chronic BHA pretreatment. In order to verify whether BHA or its metabolite(s) had a direct effect on NDBA and BBN oxidation, the compound was added to S9 fractions from untreated rats at various concentrations. Only when BHA concentrations were equimolar or in a 10-fold molar excess to the substrate concentration, we observed 30-50% inhibition of BBN formation and a reduced BCPN formation (60-80% of control values), from BBN. Thus, only at very high BHA concentrations could we confirm the inhibition of P-450-dependent mixed function oxidase and alcohol dehydrogenase activities involved in the metabolism of NDBA and BBN.
N-Nitrosodi-((1-14)C)butylamine (NDBA) has been shown to undergo a high first-pass metabolism in isolated perfused rat small intestinal segments. Metabolites resulting from omega-hydroxylation of NDBA, the bladder carcinogens N-nitrosobutyl-(4-hydroxybutyl)amine (NB4HBA) and N-nitrosobutyl-(3-carboxypropyl)-amine (NB3CPA), accounted for greater than 90% of the total radioactivity absorbed. In the present study using vascularly perfused rat small intestinal segments, the high first-pass metabolism of NDBA could be confirmed under near in vivo conditions despite the much higher absorption rate. At the end of the 36 min experimental period 70-80% of the dose have been absorbed via the portal blood as opposed to 1-10% of the dose after 2 h in vitro perfusion. omega-Hydroxylation was again the most important metabolic pathway. However, the relationship of NB3CPA to NB4HBA was shifted in favor of NB4HBA, indicating a concentration and absorption rate dependency in the further metabolism of NB4HBA to NB3CPA.
For more Metabolism/Metabolites (Complete) data for N,N-Dibutylnitrosoamine (16 total), please visit the HSDB record page.
N-nitrosodibutylamine has known human metabolites that include N-Butyl-N-(1-hydroxybutyl)nitrous amide.

Wikipedia

N-nitrosodibutylamine

Use Classification

Hazard Classes and Categories -> Carcinogens, Mutagens

Methods of Manufacturing

It can be prepared by reaction of dibutylamine with nitrous acid.
N-Nitrosamines are products formed from the nitrosation of secondary amines, but are occasionally also derived from the nitrosation of some primary and tertiary amines or quaternary ammonium compounds. /N-nitrosomines/

General Manufacturing Information

1-Butanamine, N-butyl-N-nitroso-: ACTIVE
Volatile N-nitrosamines in infant latex rubber pacifiers were determined by a modification of a methylene chloride experimentation and gas-chromatography with thermal energy anal procedure. Data were obtained on the baseline and compliance concns of volatile N-nitrosamines in infant pacifiers sold in the USA. Pacifiers made by 18 manufacturers before and after the January 1, 1984 action level of 60 ppb was set by the USA Consumer Product Safety Commission were analyzed for volatile N-nitrosamiens. N-Nitrosodibutylamine was the principal nitrosamine found ... Mean total volatile N-nitrosamine levels for baseline and compliance samples were 63.9 and 21.2 ppb, resp. The pacifier lots sampled after January 1, 1984 had a significant decrease in contamination levels, indicating that at least 98% of the market share is in compliance with the enforcement policy for N-nitrosamines.
There is no evidence that nitrosodi-n-butylamine was made commercially.

Analytic Laboratory Methods

Method: NIOSH 2522, Issue 2; Procedure: gas chromatography with thermal energy analyzer; Analyte: N-nitrosodibutylamine; Matrix: air; Detection Limit: 0.05 ug/sample.
Method: OSHA 27; Procedure: gas chromatography with thermal energy analyzer detection; Analyte: N-nitrosodi-n-butylamine; Matrix: air; Detection Limit: 0.019 ppb (0.12 mg/cu m).
Method: EPA-EAD 1625; Procedure: gas chromatography/mass spectrometry; Analyte: N,N-dibutylnitrosoamine; Matrix: water; Detection Limit: not provided.
Method: EPA-NERL 521; Procedure: gas chromatography with mass spectrometry detection; Analyte: N,N-dibutylnitrosoamine; Matrix: finished drinking water; Detection Limit: 0.36 ng/L.
For more Analytic Laboratory Methods (Complete) data for N,N-Dibutylnitrosoamine (11 total), please visit the HSDB record page.

Clinical Laboratory Methods

Rapid method for quantitative analysis of N,N-dibutylnitrosamine ... in rat urine by gas chromatography--thermal energy analysis.
A group-selective method for the determination of total N-nitroso compounds (NOC) has been adapted for analysing human urine samples. Nitrate was first removed from urine by an anion-exchange procedure that prevented the significant loss of various added reference NOC and unidentified urinary NOC. The total NOC were then determined by injecting the urine sample (nitrate content less than 1 mmol l-1) or anion-exchange eluate into refluxing ethyl acetate containing either acetic acid for determining heat and acetic acid labile thermal energy analyser responsive compounds (TAC) or into hydrogen bromide for the determination of TAC and NOC. The nitrogen monoxide levels released were measured using thermal energy analysis with chemiluminescence detection, and the differnce between the two determinations represented the concentrations of NOC. The optimum conditions for preventing artefactual nitrosation in urine samples by the addition of sodium hydroxide or sulphamic acid without decomposition of NOC were determined. The influence of time and storage conditions on NOC stability was investigated. Fifteen urine samples collected from volunteers dosed with proline were analysed for total NOC and N-nitrosamino acids revealing a preponderance of unknown NOC. The determination of total NOC in human urine using this group-selective method offers a new approach to the estimation of human exposure to NOC and to isolate hitherto unknown NOC and their metabolites. /N-nitroso cmpd/

Storage Conditions

Keep container tightly closed in a dry and well-ventilated place. Containers which are opened must be carefully resealed and kept upright to prevent leakage. Store at room temperature.
PRECAUTIONS FOR "CARCINOGENS": Storage site should be as close as practicable to lab in which carcinogens are to be used, so that only small quantities required for ... expt need to be carried. Carcinogens should be kept in only one section of cupboard, an explosion-proof refrigerator or freezer (depending on chemicophysical properties ...) that bears appropriate label. An inventory ... should be kept, showing quantity of carcinogen & date it was acquired. ... Facilities for dispensing ... should be contiguous to storage area. /Chemical Carcinogens/

Interactions

The target organ specificity of the carcinogen dibutylnitrosamine (DBN) was examined in Syrian golden hamsters. Groups of male animals were given 8 weekly injections of the carcinogen and then were maintained on a basal diet or a diet supplemented with 1% butylated hydroxyanisole (BHA) or they were given the respective carcinogen in the drinking water until they were sacrificed at week 34. ...DBN induced lesions in the urinary bladder, forestomach, and trachea, in addition to a few preneoplastic foci in the liver and lungs. In all organs studied, preneoplastic and neoplastic populations were essentially similar to those observed in other experimental animals, with colon and tracheal lesions demonstrating alteration in polysaccharide metabolism. While inhibiting the development of hepatocellular lesions, ...and while itself inducing extensive papillomatous forestomach hyperplasia; BHA administration did not exert a significant modifying influence on tumorigenesis on other organs.
The modifying effects of concomitant antioxidant treatment on N,N-dibutylnitrosamine (DBN)-induced carcinogenesis were investigated. Male F344 rats were given 0.05% DBN in their drinking water for 16 weeks, and simultaneously administered powder diet containing 2.0% butylated hydroxyanisole (BHA) or 0.7% butylated hydroxytoluene (BHT) for 16 weeks. Control animals received drinking water containing 0.05% DBN without antioxidant treatment. The final incidences of hepatocellular carcinomas were 100, 100 and 40% in the DBN plus BHA, DBN plus BHT and DBN treated groups, respectively, the difference being significant (P less than 0.001). Lung metastases were only observed in the DBN plus BHT group and DBN plus BHA group (50%, P less than 0.001; 7%, respectively). The incidence of papillary or nodular hyperplasia of the urinary bladder in the DBN plus BHA group was significantly higher than that of the control (P less than 0.05). Furthermore, esophageal carcinomas and papillomas were observed in all DBN treated groups, with no inter-group significant variation in yield. On the other hand, combination of DBN treatment with BHA or BHT significantly reduced the resultant incidences of forestomach hyperplasia. The results clearly demonstrated that concomitant administration of antioxidants, and in particular BHT, can modify DBN carcinogenesis.
The aim of this work was to determine the effect of vitamin C, diallyl disulfide (DADS) and dipropyl disulfide (DPDS) towards N-nitrosopiperidine (NPIP) and N-nitrosodibutylamine (NDBA)-induced apoptosis in human leukemia (HL-60) and hepatoma (HepG2) cell lines using the terminal deoxynucleotidyl transferase-mediated dUTP nick end labeling assay. None of the vitamin C (5-50 microm), DADS and DPDS (1-5 um) concentrations selected induced a significant percentage of apoptosis. In simultaneous treatments, vitamin C, DADS and DPDS reduced the apoptosis induced by NPIP and NDBA in HL-60 and HepG2 cells (around 70% of reduction). We also investigated its scavenging activities towards reactive oxygen species (ROS) produced by NPIP and NDBA using 2',7'-dichlorodihydrofluorescein diacetate in both cell lines. ROS production induced by both N-nitrosamine was reduced to control levels by vitamin C (5-50 um) in a dose-dependent manner. However, DADS (5 um) increased ROS levels induced by NPIP and NDBA in HL-60 (40 and 20% increase, respectively) and HepG2 cells (18% increase), whereas DPDS was more efficient scavenger of ROS at the lowest concentration (1 microm) in both HL-60 (52 and 25% reduction, respectively) and HepG2 cells (24% reduction). The data demonstrated that the scavenging ability of vitamin C and DPDS could contribute to inhibition of the NPIP- and NDBA-induced apoptosis. However, more than one mechanism, such as inhibition of phase I and/or induction of phase II enzymes, could be implicated in the protective effect of dietary antioxidants towards NPIP- and NDBA-induced apoptosis in HL-60 and HepG2 cells.
The aim of this study was to investigate the protective effect of myricetin, quercetin, (+)-catechin and (-)-epicatechin, against N-nitrosodibutylamine (NDBA) and N-nitrosopiperidine (NPIP)-induced DNA damage in human hepatoma cells (HepG2). DNA damage (strand breaks and oxidized purines/pyrimidines) was evaluated by the alkaline single-cell gel electrophoresis or Comet assay. (+)-Catechin at the lowest concentration (10 uM) showed the maximum reduction of DNA strand breaks (23%), the formation of endonuclease III (Endo III, 19-21%) and formamidopyrimidine-DNA glycosylase (Fpg, 28-40%) sensitive sites induced by NDBA or NPIP. (-)-Epicatechin also decreased DNA strand breaks (10 uM, 20%) and the oxidized pyrimidines/purines (33-39%) induced by NDBA or NPIP, respectively. DNA strand breaks induced by NDBA or NPIP were weakly reduced by myricetin at the lowest concentration (0.1 uM, 10-19%, respectively). Myricetin also reduced the oxidized purines (0.1 uM, 17%) and pyrimidines (0.1 uM, 15%) induced by NDBA, but not the oxidized pyrimidines induced by NPIP. Quercetin did not protect against NDBA-induced DNA damage, but it reduced the formation of Endo III and Fpg sensitive sites induced by NPIP (0.1 uM, 17-20%, respectively). In conclusion, our results indicate that (+)-catechin and (-)-epicatechin at the concentrations tested protect human derived cells against oxidative DNA damage effects of NDBA and NPIP. However, myricetin at the concentrations tested only protects human cells against oxidative DNA damage induced by NDBA and quercetin against oxidative DNA damage induced by NPIP.
For more Interactions (Complete) data for N,N-Dibutylnitrosoamine (9 total), please visit the HSDB record page.

Stability Shelf Life

Stable under recommended storage conditions.
Stable at room temperature for more than 14 days in neutral or alkaline aqueous solutions in dark, slightly less stable in acidic solutions; light-sensitive, especially to UV light.
It is stable in neutral or alkaline solution but slowly decomposes in acid solution and is somewhat sensitive to light.

Dates

Modify: 2023-09-15

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